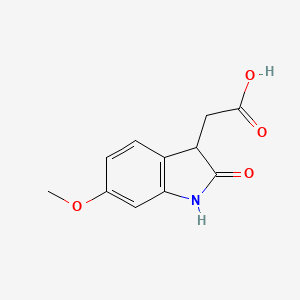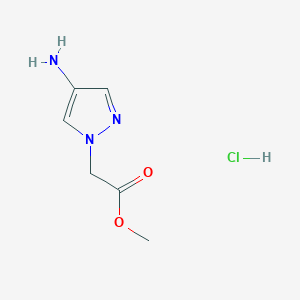
4-(3-Methoxypropoxy)benzylamine
Overview
Description
Synthesis Analysis
The synthesis of benzylamine derivatives has been extensively studied . For instance, microbial oxidation of 2-[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylthiobenzimidazole to a useful proton pump inhibitor, sodium 2-[[4-(3-methoxypropoxy)-3-methylpyridin-2-yl] methylsulfinyl]-1H benzimidazole (Rabeprazole), has been examined in over 650 microorganisms .Scientific Research Applications
Antiarrhythmic Properties
- 4-Substituted benzylamines, including compounds similar to 4-(3-Methoxypropoxy)benzylamine, have shown potential as antiarrhythmic agents. They have been studied for their effects on experimental cardiac arrhythmias, with some derivatives demonstrating significant activity (Remy, Van Saun, & Engelhardt, 1975).
Histamine H3 Receptor Antagonism
- Certain 4-(aminoalkoxy)benzylamines, closely related to 4-(3-Methoxypropoxy)benzylamine, have been prepared and screened for their activity at the human histamine H3 receptor. They exhibited subnanomolar binding affinities and were found to be antagonists in cell-based models (Apodaca et al., 2003).
Material Science Applications
- 4-(3-Methoxypropoxy)benzylamine and similar compounds have been used in the synthesis of monomers, polymers, copolymers, resins, and coated silicas. These materials are designed as artificial substrates of benzylamine oxidase, a type of enzyme (Bertini et al., 1999).
- In another application, benzylamine has been utilized for the surface passivation of perovskite films in solar cells, improving their moisture-resistance and electronic properties (Wang et al., 2016).
Chemical Synthesis
- Benzylamines, including those structurally related to 4-(3-Methoxypropoxy)benzylamine, have been used in the synthesis of various chemical compounds, demonstrating the versatility of these amines in organic synthesis (Short, Dunnigan, & Ours, 1973).
Analytical Chemistry
- 4-Hydroxy-3-methoxy benzylamine, a similar compound, has been used in the spectrophotometric determination of monoamine oxidase activity, illustrating its utility in biochemical assays (Christ, Rakow, Fernandes, & Magour, 1973).
Safety And Hazards
properties
IUPAC Name |
[4-(3-methoxypropoxy)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-13-7-2-8-14-11-5-3-10(9-12)4-6-11/h3-6H,2,7-9,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DONXVVIPTWDLSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCOC1=CC=C(C=C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Methoxypropoxy)benzylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-chloro-N-[1-(4-methylphenyl)ethyl]acetamide](/img/structure/B1420200.png)

![1-[2-Oxo-2-(piperazin-1-yl)ethyl]pyrrolidine-2,5-dione hydrochloride](/img/structure/B1420205.png)
![3-[(3-Chlorobenzyl)thio]-1-propanamine](/img/structure/B1420206.png)
![[2-(Cyclohexylamino)ethyl]dimethylamine dihydrochloride](/img/structure/B1420211.png)

![1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1420215.png)
![N-[(4-bromophenyl)methyl]-2,4-difluoroaniline hydrochloride](/img/structure/B1420216.png)


